molecular formula C13H14N2O2 B13190075 3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one

3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13190075
M. Wt: 230.26 g/mol
InChI Key: NQCAFRUZGDSYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one ( 1877755-57-1) is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . Its structure features a dihydropyridin-2-one core, which is a scaffold of significant interest in medicinal chemistry. The molecule is further functionalized with an amino group at the 3-position and a benzyloxymethyl group at the 1-position. This specific arrangement of substituents makes it a valuable building block for chemical synthesis and a potential intermediate in the development of novel pharmacologically active molecules . Researchers can utilize this compound in the exploration of new chemical entities, particularly as a precursor for the synthesis of more complex heterocyclic systems. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in humans.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-amino-1-(phenylmethoxymethyl)pyridin-2-one

InChI

InChI=1S/C13H14N2O2/c14-12-7-4-8-15(13(12)16)10-17-9-11-5-2-1-3-6-11/h1-8H,9-10,14H2

InChI Key

NQCAFRUZGDSYMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=CC=C(C2=O)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis typically begins from a pyridin-2-one or 1,2-dihydropyridin-2-one scaffold, which can be commercially available or prepared via known methods such as cyclization of suitable precursors.

Benzylation of the Nitrogen (N1) Position

  • Method: Benzylation is commonly achieved by reacting the 1,2-dihydropyridin-2-one intermediate with benzyl chloride or benzyl bromide in the presence of a base such as silver carbonate or potassium carbonate.
  • Example: A procedure reported involves benzylation of a hydroxy-substituted pyridinone using silver carbonate in acetone, yielding the N-benzyloxy methyl derivative in high yield (above 90%).
  • Conditions: Mild heating (room temperature to 60 °C), inert atmosphere to prevent oxidation.

Introduction of the Amino Group at C3 Position

  • Amination strategies:
    • Direct amination via nucleophilic substitution if a suitable leaving group (e.g., halogen) is present at C3.
    • Reductive amination of an aldehyde-functionalized intermediate using sodium triacetoxyborohydride.
  • Catalysts and reagents: Use of palladium catalysts (e.g., Pd2(dba)3, Pd(OAc)2) with ligands such as Xantphos or XPhos facilitates cross-coupling reactions for amination.
  • Solvents: Common solvents include N,N-dimethylformamide (DMF), 1,4-dioxane, or butan-1-ol.
  • Example: A Buchwald–Hartwig amination approach was used to introduce amine substituents on pyridine rings, employing Pd catalysts and phosphine ligands under inert atmosphere at 95–110 °C for several hours.

Multi-Step Synthesis Example

A representative synthetic sequence based on literature:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Benzylation of 1,2-dihydropyridin-2-one Silver carbonate, benzyl chloride, acetone, RT ~90 Formation of 1-[(benzyloxy)methyl] derivative
2 Bromination at C3 position (if required for further substitution) N-Bromosuccinimide (NBS), controlled conditions 70-80 Prepares for nucleophilic substitution
3 Amination at C3 via Buchwald–Hartwig cross-coupling Pd2(dba)3, Xantphos, Cs2CO3, dioxane, 95 °C, 18 h 40-50 Introduces amino group selectively
4 Purification Flash chromatography (MeOH/DCM gradient) Ensures high purity of final compound

Alternative Synthetic Routes and Variations

  • Reductive amination: For analogs with different amine substituents, reductive amination using sodium triacetoxyborohydride on aldehyde intermediates is effective.
  • Thiourea intermediates: Use of thiophosgene and ethanolamine to form thiourea derivatives as intermediates for further functionalization.
  • Suzuki–Miyaura cross-coupling: Used for introducing aryl groups at pyridinone positions, employing boronate esters and palladium catalysts.

Reaction Conditions and Optimization

  • Temperature: Typically 90–110 °C for palladium-catalyzed steps.
  • Time: Reactions range from 0.75 hours to 18 hours depending on step and catalyst.
  • Atmosphere: Argon or nitrogen inert atmosphere to prevent oxidation of sensitive intermediates.
  • Solvent choice: Polar aprotic solvents (DMF, dioxane) for cross-coupling; acetone or chloroform for benzylation and thiourea formation.

Summary Table of Key Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Reference Notes
Benzylation of N1 position Benzyl chloride, silver carbonate, acetone, RT ~90 Efficient N-alkylation
Bromination at C3 N-Bromosuccinimide (NBS), controlled temp 70-80 Prepares for amination
Amination via Buchwald–Hartwig Pd2(dba)3, Xantphos, Cs2CO3, dioxane, 95 °C, 18 h 40-50 Selective amination
Reductive amination (alternative) Sodium triacetoxyborohydride, aldehydes, DMF Variable For analog synthesis
Thiourea intermediate formation Thiophosgene, ethanolamine, chloroform, NaHCO3 ~49 Intermediate for further derivatization

This detailed analysis consolidates diverse synthetic approaches for 3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one , providing a professional and comprehensive resource for researchers aiming to prepare this compound with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the dihydropyridinone ring can be reduced to form corresponding alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The dihydropyridinone ring can interact with enzyme active sites or receptor binding pockets, modulating their activity.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The methoxymethyl derivative, as a hydrochloride salt, offers better solubility in polar solvents, making it more suitable for formulations requiring aqueous compatibility .
  • Fluorinated analogs (e.g., difluoroethyl) balance lipophilicity with metabolic stability, as fluorine atoms resist oxidative degradation .

Electronic and Steric Effects

  • The ether oxygen in benzyloxy may participate in hydrogen bonding, influencing interactions with biological targets (e.g., enzymes or receptors). This contrasts with the purely hydrophobic benzyl group .

Biological Activity

3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dihydropyridinone core, an amino group, and a benzyloxy substituent, which contribute to its unique properties and biological interactions. This article reviews the synthesis, biological activities, and potential applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H15N2O2C_{13}H_{15}N_{2}O_{2} with a molecular weight of 230.26 g/mol. The synthesis typically involves the reaction of a suitable pyridinone derivative with a benzyloxy methylating agent under basic conditions. Common methods include the use of benzyloxy methyl chloride in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures .

The biological activity of this compound is attributed to its structural features:

  • Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing interaction with target sites.
  • Benzyloxy Group : Increases lipophilicity, facilitating membrane permeability.
  • Dihydropyridinone Ring : Interacts with enzyme active sites or receptor binding pockets, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines by modulating cell cycle progression and inhibiting specific signaling pathways related to tumor growth .

Case Study: Apoptosis Induction

In a study examining the effects on glioblastoma cells, this compound was found to significantly increase apoptosis-related gene expression while decreasing genes associated with cell proliferation. This dual action suggests its potential as an effective therapeutic agent in cancer treatment .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

Compound NameBiological ActivityKey Features
3-Amino-2-[(benzyloxy)methyl]-1-propanolModerate antimicrobialPropanol group instead of dihydropyridinone
5-Amino-4-methyl-1-(benzyloxy)methyl)-3-bromo-pyridin-2-oneAnticancer propertiesMethyl substitution enhances activity
5-Amino-1-(benzyloxymethyl)-3-chloro-pyridin-2-oneAntibacterialChlorine substitution alters reactivity

Research Applications

The compound has several applications in scientific research:

  • Chemistry : Used as an intermediate in synthesizing more complex heterocyclic compounds.
  • Biology : Investigated for enzyme inhibition and receptor modulation.
  • Medicine : Explored for therapeutic properties such as anti-inflammatory and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one, and how can purity be optimized?

  • Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalized pyridine derivatives. For example, benzyloxy groups can be introduced via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., using THF as a solvent and BH₃·THF as a reducing agent) . Purification often employs column chromatography with silica gel and gradient elution, followed by recrystallization using solvents like ethyl acetate/hexane mixtures. Purity optimization requires monitoring by TLC and HPLC (≥95% purity threshold), with mass spectrometry (MS) and ¹H/¹³C NMR for structural confirmation .

Q. How should researchers characterize the crystallographic structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For non-crystalline samples, powder XRD paired with DFT calculations can approximate structural features .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : The compound is sensitive to moisture and light due to its dihydropyridinone core. Store under argon at –20°C in amber vials. Stability assays (e.g., accelerated degradation studies under varying pH and temperature) should be conducted using HPLC to track decomposition products. Buffered solutions (e.g., ammonium acetate, pH 6.5) may enhance aqueous stability for short-term experiments .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the benzyloxy and amino groups in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amino group’s nucleophilicity and the benzyloxy group’s susceptibility to cleavage under acidic conditions can be simulated using Gaussian or ORCA software. Compare results with experimental kinetics (e.g., Hammett plots) to validate predictions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Conduct dose-response curves (IC₅₀/EC₅₀) across multiple models (e.g., HEK293, HeLa) and validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with structural analogs (e.g., COX-2 inhibitors with pyridine scaffolds) to isolate structure-activity relationships (SAR) .

Q. How can the compound’s solubility be enhanced for in vivo studies without altering its core structure?

  • Methodological Answer : Prodrug strategies, such as converting the amino group to a phosphate ester or PEGylation of the benzyloxy moiety, improve aqueous solubility. Alternatively, formulate with cyclodextrins or lipid nanoparticles. Solubility parameters (logP, Hansen solubility) should guide excipient selection, validated by dynamic light scattering (DLS) and in vitro release assays .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

  • Methodological Answer : The dihydropyridinone ring’s electron-deficient nature facilitates Suzuki-Miyaura couplings at the 4-position. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in degassed toluene/EtOH. Monitor regioselectivity via ¹H NMR and DFT-based transition-state modeling. Competing pathways (e.g., oxidation of the dihydropyridinone) require controlled reaction temperatures (60–80°C) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s synthetic yield?

  • Methodological Answer : Yield discrepancies (~40–75%) may stem from impurities in starting materials or incomplete reaction monitoring. Implement in situ FTIR to track intermediate formation (e.g., disappearance of carbonyl stretches). Reproduce reactions using strictly anhydrous conditions and compare with literature protocols. Statistical tools (e.g., Design of Experiments) can optimize solvent/base combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.